molecular formula C14H15N3O B2584734 2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine CAS No. 2178770-98-2

2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine

Cat. No. B2584734
CAS RN: 2178770-98-2
M. Wt: 241.294
InChI Key: LRMGFZCRYIHJCJ-UHFFFAOYSA-N
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Description

2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine, also known as MPDI, is a novel compound that has been gaining attention in the scientific community due to its potential applications in research. MPDI is a small molecule that belongs to the class of indenamines and has been found to possess various biological activities.

Scientific Research Applications

Adsorption and Metal Ion Receptor Applications

Research has demonstrated the utility of pyrimidine derivatives in the adsorption of metal ions from aqueous solutions. For instance, a study on the adsorption of Zn2+ and Cd2+ ions onto a carbon sorbent containing a pyrimidine-polyamine conjugate showcased the compound's efficiency as a molecular receptor for these metal ions in water solutions. This was achieved through structural characterisation and evaluation of the adsorbent's performance, highlighting its potential in environmental remediation and resource recovery processes (Garcia-martin et al., 2005).

Molecular Structure Analysis

The molecular structure and properties of pyrimidine derivatives have been extensively analyzed to understand their chemical behavior and potential applications. For example, studies involving DFT, molecular docking, and experimental techniques such as FT-IR, FT-Raman, and NMR have been conducted to investigate these compounds' roles as antihypertensive agents and their interactions with receptors. This research provides insights into the compounds' electronic properties, stability, and biological activity, indicating their relevance in pharmaceutical and medicinal chemistry (Aayisha et al., 2019).

Chemical Synthesis and Fragmentation Studies

The synthesis and fragmentation of pyrimidine derivatives under various conditions have also been a subject of scientific inquiry. Studies have detailed the general synthesis methods for these compounds and their behavior under positive electrospray ionization, providing valuable knowledge for developing novel synthetic routes and understanding the compounds' stability and reactivity (Erkin et al., 2015).

Non-Covalent Interaction Investigations

Further research has explored the non-covalent interactions in pyrimidine derivatives, such as hydrogen bonding and tautomerism, to elucidate their structural characteristics and potential applications in designing new materials and pharmaceuticals. These studies contribute to a deeper understanding of the compounds' molecular interactions and their implications for drug design and material science (Zhang et al., 2018).

properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)oxy-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-6-7-16-14(17-9)18-12-8-10-4-2-3-5-11(10)13(12)15/h2-7,12-13H,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMGFZCRYIHJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2CC3=CC=CC=C3C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine

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